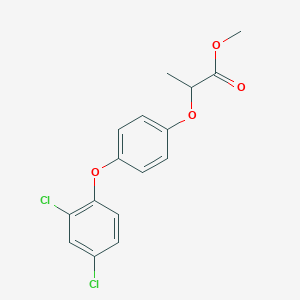

Diclofop-methyl

Übersicht

Beschreibung

Diclofop methyl appears as colorless crystals. Decomposed by either strong acid or base. Used as a selective herbicide.

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate is a methyl ester resulting from the formal condensation of the carboxylic acid group of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid with methanol. It is an aromatic ether, a dichlorobenzene, a diether and a methyl ester.

Herbicide for control of wild oat & foxtails in cereal crops.

Diclofop-Methyl can cause cancer and developmental toxicity according to The Environmental Protection Agency (EPA).

This compound is a polycyclic alkanoic acid herbicide. This compound undergoes hydrolysis to form diclofop-acid a compound that also exhibits herbicidal properties. This compound was registered in Canada in 1977 and is sold under the tradename Hoe-Grass. This compound is used for postemergence control of wild oats, wild millets, and other annual grass weeds in wheat, barley, rye, red fescue, and broad-leaved crops such as soya beans, sugar beet, flax, legumes, potatoes, and cucumbers. This compound is a selective systemic herbicide that is used primarily in the prairies. It destroys the cell membrane, prevents the translocation of assimilates to the roots, reduces the chlorophyll content, and inhibits photosynthesis and meristem activity.

Wissenschaftliche Forschungsanwendungen

1. Entfernung von Diclofop-methyl aus aquatischen Medien this compound ist ein Herbizid, das sich mit Oberflächen- und Grundwasser vermischen kann und toxische Auswirkungen auf das Ökosystem hat . Eine Studie wurde zur Entfernung von this compound aus aquatischen Medien unter Verwendung des Peroxy-Elektrokoagulation-Verfahrens durchgeführt . Diese Methode, die weniger Schlamm produziert und eine Behandlung in kurzer Zeit ermöglicht, wurde als vorteilhaftes Verfahren ermittelt .

Selektivitätsmechanismen für Blattanwendungen

Untersuchungen wurden zur Retention, Absorption, Translokation und Volatilität von blattangewendetem this compound durchgeführt . Die Studie verglich diese Parameter in verschiedenen Arten, darunter Acker-Hühnerhirse, Hirse, Langstacheliger Sandbüschel, Sojabohne und Gurke .

Auswirkungen auf Membranpotenziale

Es wurde festgestellt, dass this compound die Membranpermeabilität für Protonen erhöht . Diese Aktion kann durch ihre Funktion als spezifischer Protonenionophor erklärt werden, der Protonen über das Plasmalemma transportiert .

Auswirkungen auf die mikrobielle Rhizosphären-Gemeinschaft

Es wurde festgestellt, dass this compound die mikrobielle Rhizosphären-Gemeinschaft beeinflusst . Diese Forschung liefert neue Erkenntnisse über die Reaktion von Reis und seinen assoziierten Mikroben auf this compound-Stress .

5. Wechselwirkungen mit dem Reis-Rhizosphären-Mikrobiom Untersuchungen wurden zur wechselseitigen Wirkung von this compound auf das Reis-Rhizosphären-Mikrobiom durchgeführt<a aria-label="5: 5. Wechselwirkungen mit dem Reis-Rhizosphären-Mikrobiom" data-citationid="19d3df7a-b2c2-a02f-578b-

Wirkmechanismus

Diclofop-methyl is a widely used herbicide in agricultural production, known for its effectiveness in controlling various grass weed species . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets grass weed species, including wild oats and foxtails in cereal crops . It acts as a selective systemic herbicide, meaning it is absorbed and translocated within the plant to exert its herbicidal effect .

Mode of Action

It is known to increase the proton permeability of isolated oat-root tonoplast . This suggests that this compound may act as a proton ionophore, shuttling protons across the plasmalemma . This action can lead to changes in the cell’s membrane potential, affecting various cellular processes .

Biochemical Pathways

This compound is believed to interfere with the action of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis . ACCase inhibitors like this compound disrupt the normal functioning of this enzyme, leading to impaired lipid synthesis and ultimately plant death .

Pharmacokinetics

It is known to be rapidly absorbed into the cells of the targeted plants, where it undergoes hydrolysis to form diclofop . Further degradation to 4-(2,4-dichlorophenoxy)phenol (DP) occurs within the cells .

Result of Action

The action of this compound leads to various molecular and cellular effects. It has been found to depolarize the membrane potential of oat cells, resulting in reduced uptake of acetate . This could potentially disrupt various cellular processes, leading to the death of the plant. Moreover, the degradation of this compound to DP contributes significantly to its toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions . Temperature, light, relative humidity of air, and soil also influence the availability of herbicides at the sites of uptake and translocation to the site of action .

Biochemische Analyse

Biochemical Properties

Diclofop-methyl interacts with various enzymes and proteins within biochemical reactions . It was the first selective inhibitor of specific paragramine acetyl-Coenzyme A carboxylases (ACCase) . ACCase is a key enzyme involved in lipid biosynthesis and regulation of fatty acid metabolism. The interaction between this compound and ACCase disrupts normal biochemical processes, leading to the death of the target weeds .

Cellular Effects

This compound has been found to exert toxic effects on non-target organisms, including certain types of cells . For instance, it has been observed to affect microbial communities in the rhizosphere of rice plants . This compound increases bacterial biomass and affects their community structure . It also influences cell function by causing damage to cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its absorption and translocation within the plant, reaching the cytoplasm of the cell, and exerting its effect . It inhibits the ACCase enzyme, disrupting fatty acid biosynthesis and leading to the death of the plant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed to increase in toxicity due to its degradation to more toxic forms . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to induce immunotoxicity and behavioral abnormalities in zebrafish embryos .

Metabolic Pathways

This compound is involved in the lipid biosynthesis pathway, where it inhibits the ACCase enzyme . This disruption in the metabolic pathway leads to the death of the target weeds .

Transport and Distribution

This compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is absorbed and translocated within the plant to reach the site of action .

Subcellular Localization

Given its mode of action, it is likely that it localizes to the sites of fatty acid biosynthesis within the cell where ACCase is active .

Eigenschaften

IUPAC Name |

methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACHBFVBHLGWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032605 | |

| Record name | (+-)-Diclofop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diclofop methyl appears as colorless crystals. Decomposed by either strong acid or base. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |

| Record name | DICLOFOP METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlofop-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

175-177 °C at 0.1 mm Hg | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

38 °C (Closed cup) | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water at 22 °C, 3 mg/l. Readily soluble in common organic solvents, eg, acetone 2490, diethyl ether 2280, xylene 2530, ethanol 110, light petroleum (BP 60-95 °C) 60 (all in g/l at 20 °C). | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg], 0.034 mPa at 20 °C | |

| Record name | Dichlofop-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/ | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

51338-27-3 | |

| Record name | DICLOFOP METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diclofop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51338-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051338273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofop-methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+-)-Diclofop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T8QCB25UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39-41 °C | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

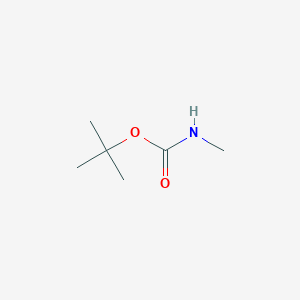

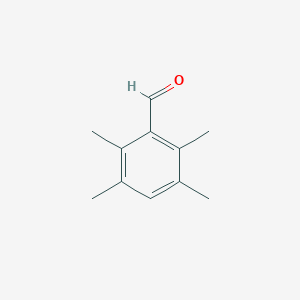

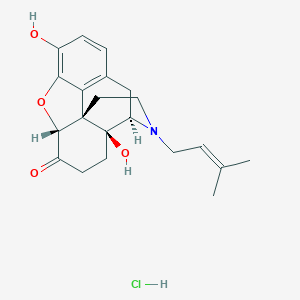

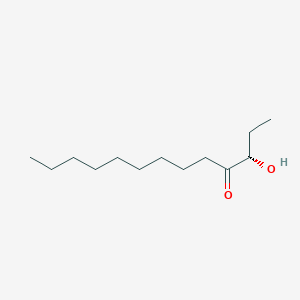

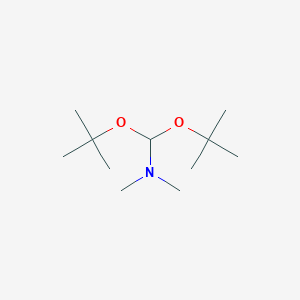

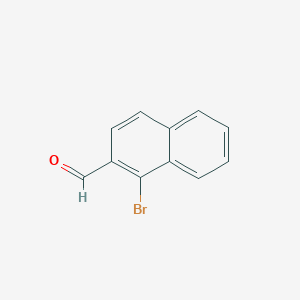

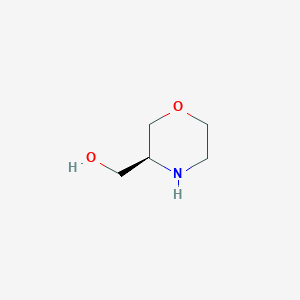

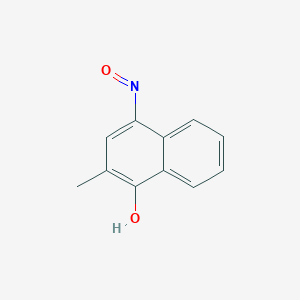

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of diclofop-methyl in plants?

A1: this compound targets acetyl coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, ] This inhibition disrupts lipid production, ultimately leading to plant death. []

Q2: How does inhibition of ACCase by this compound affect plant growth?

A2: ACCase inhibition leads to a rapid halt in leaf growth in susceptible species like wild oat (Avena fatua L.). [, ] This growth inhibition is observed within 2 days after treatment, followed by the development of chlorosis. []

Q3: Are there specific tissues or developmental stages where this compound is more effective?

A3: this compound is most effective when applied near the apical meristematic regions of susceptible plants. [] Applications made at early growth stages tend to be more effective than on older plants. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H17Cl2O4, and its molecular weight is 381.2 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers don't explicitly provide spectroscopic data (NMR, IR, etc.), these details can be found in chemical databases and literature sources specializing in spectral information.

Q6: Are there known compatibility issues when mixing this compound with other herbicides?

A6: Yes, this compound exhibits antagonistic interactions with some herbicides. Combining this compound with 2,4-D [(2,4-dichlorophenoxy)acetic acid] or MCPA {[4-chloro-o-tolyl)oxy] acetic acid} reduces its effectiveness against wild oats. [, , , , , ] This antagonism is less pronounced with certain pyridine herbicides, suggesting potential for compatible tank mixes. []

Q7: Are there known resistance mechanisms to this compound in weeds?

A8: Yes, several resistance mechanisms have been identified. One mechanism is an altered target site, specifically a less sensitive form of ACCase. [, ] Another mechanism is enhanced metabolism of this compound, leading to detoxification. [, , ]

Q8: Does resistance to this compound confer cross-resistance to other herbicides?

A9: Yes, cross-resistance to other ACCase-inhibiting herbicides has been observed in this compound-resistant biotypes. [, , ] The extent of cross-resistance varies depending on the specific herbicide and the resistance mechanism(s) present in the weed.

Q9: Can herbicide safeners like fenchlorazole-ethyl influence the effectiveness of this compound in barley?

A10: Research suggests that a formulated mixture of fenoxaprop-P-ethyl (another ACCase inhibitor) with the safener fenchlorazole-ethyl caused greater injury to barley than this compound alone. [] This highlights the potential for safeners to alter the selectivity and efficacy of ACCase-inhibiting herbicides.

Q10: How is the uptake and translocation of this compound typically studied in plants?

A11: Researchers often use radiolabeled [14C]this compound to track its absorption, movement, and metabolism within plants. [, , , , , , ] Techniques like thin layer chromatography and high-performance liquid chromatography (HPLC) are employed to identify and quantify this compound and its metabolites. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)